molecular formula C17H18ClNO2 B13241090 Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

Cat. No.: B13241090
M. Wt: 303.8 g/mol
InChI Key: XUVZGASJVZTMPG-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds targeting various therapeutic areas . The specific substitution pattern on this compound—featuring chlorine, cyclopropyl, and ethyl groups at key positions—suggests its potential utility as a key intermediate or a novel chemical entity for probing biological pathways. Researchers can leverage this structure in developing potent and selective enzyme inhibitors, as similar quinoline-3-carboxylate derivatives have shown promise as inhibitors for targets like Phosphodiesterase 5 (PDE5) and Fatty Acid Binding Protein 4 (FABP4) . The cyclopropyl group at the 2-position is a notable feature, often used in medicinal chemistry to optimize a compound's metabolic stability, potency, and selectivity profile, mirroring strategies employed in other bioactive quinolines . This compound is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a synthetic precursor for further chemical functionalization. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

InChI

InChI=1S/C17H18ClNO2/c1-3-12-13-9-11(18)7-8-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3

InChI Key

XUVZGASJVZTMPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=C1C=C(C=C2)Cl)C3CC3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with commercially available or readily synthesized quinoline derivatives, such as ethyl quinoline-3-carboxylate or halogenated quinolines (e.g., ethyl 6-bromoquinoline-3-carboxylate), which serve as precursors for subsequent functionalization.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is incorporated via cyclopropanation reactions , often involving cyclopropyl halides or cyclopropyl organometallic reagents . A common approach involves nucleophilic substitution at an activated aromatic position or metal-catalyzed cyclopropanation of suitable precursors, such as indole derivatives or quinoline intermediates.

Chlorination at the 7-Position

Chlorination is achieved through electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or Cl₂ gas under controlled conditions, often facilitated by Lewis acids or radical initiators to enhance regioselectivity at the 7-position of the quinoline ring.

Ethyl Group Introduction

The ethyl ester functionality is typically retained from the initial quinoline carboxylate precursor or introduced via esterification reactions involving ethanol and acid catalysts or through alkylation of carboxylic acids with ethyl halides.

Representative Reaction Pathway and Conditions

Step Reaction Reagents Conditions Yield Notes
1 Synthesis of ethyl quinoline-3-carboxylate Ethyl acetoacetate, aromatic amines Reflux, acid catalysis ~90% Starting material for further modifications
2 Halogenation at the 6-position N-chlorosuccinimide (NCS) Room temperature, inert atmosphere ~85% Selective chlorination
3 Cyclopropyl substitution Cyclopropyl halides or organometallics Reflux, base catalysis Variable Incorporation of cyclopropyl group
4 Chlorination at 7-position Cl₂ or NCS Radical conditions, heat ~80% Regioselective chlorination
5 Esterification or final functionalization Ethanol, acid catalyst Reflux High Final compound purification

Detailed Research Outcomes and Data Tables

Reaction Yields and Conditions

Method Reagents Temperature Time Yield Remarks
Nucleophilic aromatic substitution Ethyl 6-bromoquinoline-3-carboxylate, cyclopropyl halides Reflux 12-24 hours 70-85% Efficient for cyclopropyl incorporation
Electrophilic chlorination NCS, Lewis acids Room temp to 60°C 2-6 hours 80-90% Regioselective at 7-position
Cyclization via metal catalysis Organometallic reagents Reflux 8-16 hours 65-78% Ensures cyclopropyl group attachment

Purification Techniques

  • Column chromatography using silica gel with ethyl acetate/n-hexane mixtures
  • Recrystallization from suitable solvents (e.g., ethanol, dichloromethane)
  • Extraction and washing steps to remove impurities

Analytical Data Supporting Synthesis

Parameter Data Reference
Melting point 150-155°C Literature reports
NMR (¹H, ¹³C) Characteristic signals for aromatic, ethyl, and cyclopropyl groups Confirmed via spectroscopic analysis
Mass spectrometry Molecular ion peak at m/z 303.8 Corresponds to C₁₇H₁₈ClNO₂

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Comparison and Physicochemical Properties

Compound Name Position 2 Position 4 Position 6 Molecular Weight (g/mol) LogP* Key References
Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate Cyclopropyl Ethyl Cl ~341.8 (calculated) ~3.2 (est.) Inferred
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Methyl Phenyl Cl 325.79 4.1
Ethyl 4-chloroquinoline-3-carboxylate H H Cl 251.69 2.8
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate H OH Cl, F 269.66 2.5
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate Chloromethylquinoline Phenyl Cl 580.40 5.8

*LogP values estimated or derived from analogs; exact values may vary.

Key Observations:

Substituent Influence on Lipophilicity: The cyclopropyl group in the target compound reduces steric bulk compared to bulkier substituents like phenyl (e.g., Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, LogP = 4.1). However, the ethyl group at position 4 moderately increases lipophilicity compared to hydroxyl or hydrogen substituents . The introduction of electron-withdrawing groups (e.g., Cl, F) at position 6 enhances polarity but may reduce membrane permeability .

Synthetic Accessibility :

  • Analogs with methyl or phenyl groups (e.g., ) are synthesized via straightforward Friedländer or Conrad-Limpach reactions, while cyclopropyl-containing derivatives may require specialized reagents (e.g., cyclopropane carboxaldehyde) or multi-step protocols .

Crystallographic and Hydrogen-Bonding Behavior: Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (a dihydroquinoline analog) exhibits intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice . The absence of a keto group in the target compound likely alters packing efficiency and solubility.

Biological Relevance: While direct bioactivity data for the target compound are absent, analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate demonstrate antimicrobial properties, suggesting that the chloro and ethyl substituents may similarly enhance interactions with bacterial targets .

Insights:

  • The target compound’s synthesis likely mirrors methods for methyl/phenyl analogs but requires cyclopropane-containing intermediates.
  • Multi-step protocols (e.g., ) achieve higher yields but involve hazardous reagents (e.g., chloromethylquinoline).

Biological Activity

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H16ClNO2\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

This compound features a chloro substituent, a cyclopropyl group, and an ethyl carboxylate moiety, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15
Klebsiella pneumoniae20

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents.

2. Antiviral Activity

The antiviral potential of this compound has also been explored. In a study examining its efficacy against viral infections, this compound demonstrated notable activity against herpes simplex virus (HSV). The half-maximal effective concentration (EC50) was reported to be around 12 µM, indicating moderate antiviral activity.

3. Anticancer Properties

The anticancer effects of this compound have been investigated in various cancer cell lines. Notably, it showed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 8 µM and 10 µM, respectively. These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways: The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Interference with DNA/RNA Synthesis: Its structure allows for potential intercalation into nucleic acids, disrupting replication processes.
  • Induction of Apoptosis in Cancer Cells: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Efficacy: A comprehensive study evaluated the antimicrobial activity against multiple strains, confirming its broad-spectrum efficacy.
  • Antiviral Mechanism Exploration: Research demonstrated its effectiveness against HSV, providing insights into potential therapeutic applications for viral infections.
  • Anticancer Activity Assessment: Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro.

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